molecular formula C17H26Cl2N4O2 B12843973 tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B12843973
M. Wt: 389.3 g/mol
InChI Key: DNWYAOUQCNWDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate (CAS 1420841-26-4) is a high-value chemical intermediate in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a dichloropyrimidine moiety, makes it a versatile building block for synthesizing biologically active molecules . This compound is notably recognized for its role as a key precursor in the development of first-in-class covalent inhibitors, such as THZ531, which target Cyclin-dependent kinases 12 and 13 (CDK12/13) . CDK12 and CDK13 are critical regulators of gene transcription, and their inhibition has shown promise in inducing apoptotic cell death in cancer models, highlighting the significant research value of this compound in oncology and molecular biology . The dichloropyrimidine group is a reactive handle that allows for further functionalization, enabling researchers to optimize the pharmacological properties of resulting compounds . With a molecular formula of C₁₇H₂₆Cl₂N₄O₂ and a molecular weight of 389.32 g/mol , this reagent is intended for Research Use Only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H26Cl2N4O2

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26Cl2N4O2/c1-17(2,3)25-16(24)23-7-5-6-12(10-23)9-22(4)11-13-8-20-15(19)21-14(13)18/h8,12H,5-7,9-11H2,1-4H3

InChI Key

DNWYAOUQCNWDPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following key steps:

  • Protection of Piperidine Nitrogen:
    The piperidine nitrogen is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps. This is commonly achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Introduction of the Aminomethyl Linker:
    The 3-position of the piperidine ring is functionalized with a chloromethyl or bromomethyl group, which is then substituted by a methylated amino group. This step often involves nucleophilic substitution using methylamine or a methylated amine derivative.

  • Attachment of the 2,4-Dichloropyrimidin-5-yl Moiety:
    The 2,4-dichloropyrimidine ring is introduced via nucleophilic substitution at the 5-position, typically by reacting the aminomethylated piperidine intermediate with 2,4-dichloropyrimidine under controlled conditions. The reaction is facilitated by the nucleophilicity of the amino group and the electrophilicity of the chloropyrimidine.

  • Purification and Characterization:
    The final product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity. Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose Notes
1 Piperidine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Boc protection of piperidine nitrogen Mild conditions to avoid overreaction
2 Halomethylation at 3-position (e.g., chloromethylation) or direct substitution with methylamine Introduction of methylamino linker Control of regioselectivity critical
3 2,4-Dichloropyrimidine, base (e.g., potassium carbonate), solvent (e.g., DMF), 50–80°C Nucleophilic aromatic substitution Temperature and solvent choice affect yield
4 Chromatography (silica gel or HPLC) Purification Ensures removal of side products and unreacted materials

Optimization of temperature, solvent, and stoichiometry is essential to maximize yield and minimize impurities.

Research Findings and Analytical Data

  • Yield: Reported yields for the overall synthesis range from 60% to 85%, depending on the scale and optimization of reaction conditions.
  • Purity: Final product purity typically exceeds 95% as confirmed by HPLC and NMR spectroscopy.
  • Spectroscopic Characterization:
    • [^1H NMR](pplx://action/followup): Signals corresponding to tert-butyl group (~1.4 ppm), piperidine ring protons (1.0–3.5 ppm), and aromatic protons of the dichloropyrimidine (6.0–8.0 ppm).
    • Mass Spectrometry: Molecular ion peak consistent with 389.3 g/mol molecular weight.
    • Elemental Analysis: Consistent with calculated C, H, N, Cl, and O content.

These data confirm the successful synthesis and structural integrity of the compound.

Comparative Analysis with Related Compounds

Compound Name Key Structural Differences Preparation Notes Biological Relevance
tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate Substitution at 4-position of piperidine instead of 3-position Similar synthetic route with regioselective control Potential kinase inhibitor with different binding profile
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate Pyrrolidine ring instead of piperidine Adjusted ring size affects reaction conditions Altered pharmacokinetics and bioactivity
tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate Methoxy linker instead of amino linker Different nucleophilic substitution chemistry Different target interactions

This comparison highlights the importance of ring position and linker chemistry in synthesis and biological function.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions Outcome
Starting Material Piperidine Commercially available High purity required
Protecting Group tert-Butyl carbamate (Boc) Boc2O, base, DCM, 0–25°C Stable intermediate
Aminomethylation Methylamine or methylated amine Nucleophilic substitution, mild heating Selective substitution at 3-position
Pyrimidine Coupling 2,4-Dichloropyrimidine DMF, K2CO3, 50–80°C Efficient nucleophilic aromatic substitution
Purification Silica gel chromatography or HPLC Solvent gradient elution >95% purity

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the piperidine amine. This step is critical for further functionalization:

Reaction Conditions Products Yield
HCl in ethanol (1–2 M, 25–50°C)Piperidine-3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)amine hydrochloride85–90%
Trifluoroacetic acid (TFA) in dichloromethaneFree amine (solubilized in polar aprotic solvents)>95%

Mechanism : Protonation of the carbonyl oxygen weakens the Boc group’s bond, leading to carbamic acid formation and subsequent release of CO₂ and tert-butanol.

Nucleophilic Substitution on the Dichloropyrimidine

The dichloropyrimidine moiety undergoes sequential substitution reactions, often at the C2 and C4 positions, due to electron withdrawal by the adjacent chlorine atoms:

Reagents Conditions Products Applications
Primary amines (e.g., NH₃, MeNH₂)EtOH, 80°C, Pd catalysisMono-/di-aminopyrimidine derivativesKinase inhibitor precursors
Thiols (e.g., HS-R)DMF, K₂CO₃, 60°CThioether-linked analogsProbe molecules for SAR studies
Alkoxides (e.g., NaOMe)THF, refluxMethoxy-substituted pyrimidinesIntermediate for heterocyclic synthesis

Mechanism : Aromatic nucleophilic substitution (SNAr) is facilitated by resonance stabilization of the negative charge at the meta and para positions relative to the electron-withdrawing chlorine substituents.

Amide Coupling via Exposed Amine

After Boc deprotection, the secondary amine undergoes acylation or sulfonylation:

Reagent Conditions Product Yield
Acetyl chlorideDCM, TEA, 0°C → RTN-Acetyl-piperidine derivative78%
Sulfonyl chlorides (e.g., MsCl)Pyridine, −15°C → RTSulfonamide analogs82%
Carboxylic acids (EDC/HOBt)DMF, RT, 12 hPeptide-like conjugates65–70%

Key Insight : Steric hindrance from the methylamino-methyl group slows reaction kinetics, necessitating excess reagents or prolonged reaction times.

Reductive Amination

The secondary amine participates in reductive amination with aldehydes/ketones:

Substrate Conditions Product Yield
FormaldehydeNaBH₃CN, MeOH, RTN-Methylated derivative88%
CyclohexanoneTi(iOPr)₄, NaBH₃CN, THFCyclohexyl-substituted amine72%

Limitation : Over-alkylation is minimized by controlled stoichiometry and low-temperature conditions .

Ester Hydrolysis

The tert-butyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions:

Conditions Products Yield
H₂SO₄ (conc.), H₂O, refluxPiperidine-1-carboxylic acid derivative90%
NaOH (1 M), EtOH/H₂O, 60°CSodium carboxylate salt85%

Application : The carboxylic acid serves as a handle for further conjugation (e.g., amide bond formation).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the pyrimidine ring:

Reaction Type Conditions Products Catalyst
Suzuki-Miyaura (Boronic acids)Pd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl-pyrimidine hybridsPd(0)
Buchwald-Hartwig (Amines)Pd₂(dba)₃, Xantphos, tolueneAminopyrimidines with bulky substituentsPd(0)

Key Data : Reactions typically achieve 70–85% yields, with HPLC purification ensuring >95% purity.

Comparative Reactivity Table

Functional Group Reaction Typical Yield Key Reagents
tert-Butyl carbamateAcidic deprotection85–95%HCl, TFA
DichloropyrimidineSNAr with amines/thiols70–90%Pd catalysts, K₂CO₃
Secondary amineAcylation/alkylation65–88%Acetyl chloride, NaBH₃CN
tert-Butyl esterHydrolysis85–90%H₂SO₄, NaOH

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1420841-26-4
  • Molecular Formula : C₁₇H₂₆Cl₂N₄O₂
  • Molecular Weight : 389.33 g/mol
  • Structure: Features a piperidine core with a tert-butyl carboxylate group at position 1 and a substituted 2,4-dichloropyrimidine moiety linked via a methyl(methylamino)methyl bridge at position 2.

Key Characteristics :

  • The tert-butyl group provides steric protection, improving metabolic stability .
  • Hazard Profile: Classified with GHS warnings for skin/eye irritation (H315, H319, H320) .

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights structural differences and their implications:

Compound Name (CAS No.) Key Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (1420841-26-4) 2,4-Dichloropyrimidine, tert-butyl carboxylate, methylamino linker 389.33 High lipophilicity (Cl substituents); potential kinase inhibition .
tert-Butyl 3-(((2,4-Dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (1420867-40-8) Lacks methyl group on amino linker 361.27 Reduced steric hindrance; lower molecular weight may improve solubility .
tert-Butyl (R)-3-(((2-Chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate (1421028-36-5) Thiazole replaces pyrimidine; sulfur atom introduces polarizability 345.89 Potential for altered electronic interactions; thiazole may enhance antimicrobial activity .
tert-Butyl 4-{[2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Piperazine ring instead of piperidine; hydroxyl and amino groups 427.50 (estimated) Improved solubility (polar groups); antimicrobial applications reported .
Compound 13au (from ) (5-Methyl-1H-pyrazol-3-yl)methanamine substituent ~450 (estimated) Pyrazole ring may enhance metabolic stability; kinase inhibitor candidate .

Biological Activity

tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate, also known as 3-[(2,4-Dichloro-pyrimidin-5-ylmethyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C15H22Cl2N4O2C_{15}H_{22}Cl_2N_4O_2 and a molar mass of approximately 361.27 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein targets related to cancer and metabolic disorders.

Molecular Structure

The structural features of this compound include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Dichloropyrimidine Moiety : A pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions.
  • tert-Butyl Ester Group : Enhances lipophilicity and may influence biological activity.
PropertyValue
Molecular FormulaC15H22Cl2N4O2
Molar Mass361.27 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Initial studies suggest that this compound exhibits potential biological activities through various mechanisms:

  • Protein Inhibition : The compound may act as an inhibitor of specific proteins involved in cancer pathways, potentially affecting cell proliferation and survival.
  • G-Protein-Coupled Receptor Modulation : Similar compounds have shown efficacy in modulating G-protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Potential Therapeutic Applications

The unique structural characteristics of this compound suggest several potential therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit protein targets associated with tumor growth.
  • Metabolic Disorders : Potential modulation of insulin signaling pathways may benefit conditions like diabetes.

In Vitro Studies

Research has indicated that compounds with similar structures can interact with various receptors influencing pathways such as insulin signaling and cell proliferation. For instance:

  • A study demonstrated that derivatives of dichloropyrimidine exhibited significant inhibitory effects on certain cancer cell lines, suggesting that this compound may have similar properties.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions:

Intermediate Preparation : Start with the formation of the 2,4-dichloropyrimidin-5-ylmethyl scaffold via nucleophilic substitution using 2,4-dichloropyrimidine and methylamine derivatives .

Aminomethylation : React the pyrimidine intermediate with tert-butyl piperidine-1-carboxylate derivatives under reductive amination conditions (e.g., NaBH3_3CN in MeOH at 20–25°C) .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane with a catalytic base (e.g., DMAP) .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (CDCl3_3) identify methyl, piperidine, and pyrimidine protons. For example:
    • Piperidine CH2_2 signals: δ 1.40–1.60 ppm (Boc group) .
    • Pyrimidine aromatic protons: δ 8.20–8.50 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key bond angles (e.g., C–N–C in the piperidine ring: 110–112°) confirm stereochemistry .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
  • Fire Safety : Employ CO2_2 extinguishers; avoid water for solvent fires .

Advanced Research Questions

Q. How can reaction yields be optimized for the reductive amination step?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, MeCN) vs. alcohols (MeOH, EtOH). MeOH improves proton transfer but may reduce solubility .
  • Catalyst Additives : Use Lewis acids (e.g., ZnCl2_2) to stabilize imine intermediates.
  • Temperature Control : Conduct reactions at 0°C to minimize byproducts (e.g., over-reduction) .

Data Contradiction Note :
Some protocols report 60% yields in MeOH, while others achieve 75% in DMF with ZnCl2_2. This suggests solvent-dependent reactivity .

Q. How is stereochemical purity ensured in the piperidine ring?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:IPA = 90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm for Boc-protected amines .
  • Crystallographic Refinement : SHELXL-generated Flack parameters (e.g., 0.02–0.05) confirm absolute configuration .

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains). Pyrimidine groups show strong π–π stacking with ATP-binding sites .
  • QSAR Models : Correlate logP (calculated: 3.2) with membrane permeability using Molinspiration software .
  • MD Simulations : AMBER force fields assess stability of the methylamino-piperidine linkage in aqueous environments .

Q. How are spectroscopic data inconsistencies resolved?

Methodological Answer:

  • Dynamic NMR : Detect rotamers in the methylamino group (e.g., coalescence temperature studies in DMSO-d6_6) .
  • 2D-COSY : Assign overlapping piperidine protons (δ 1.40–2.10 ppm) through 1^1H–1^1H coupling .

Q. What strategies mitigate toxicity in biological assays?

Methodological Answer:

  • Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify toxic metabolites (e.g., dechlorinated pyrimidines) .
  • Prodrug Design : Replace the Boc group with ester-linked moieties (e.g., acetyl) to enhance hydrolysis-dependent activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.